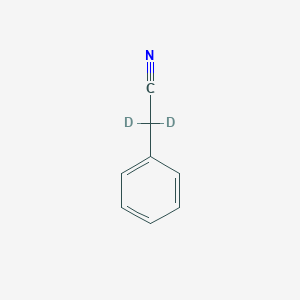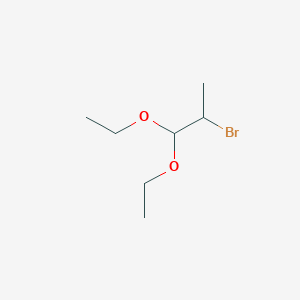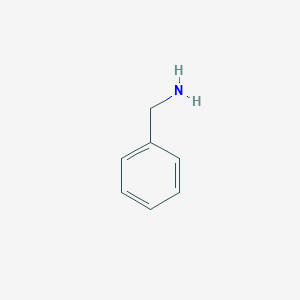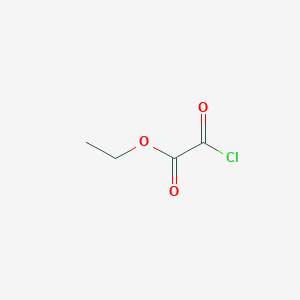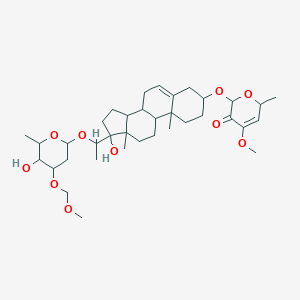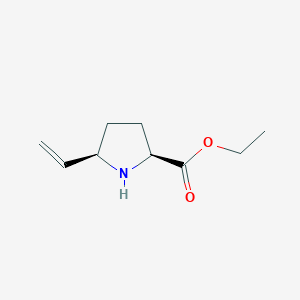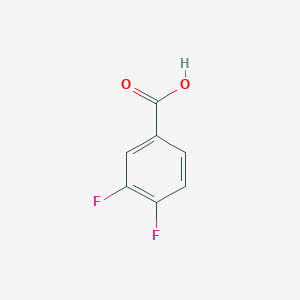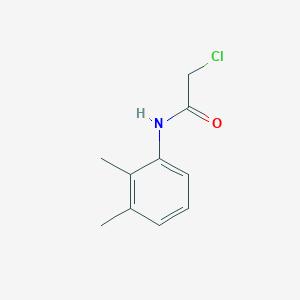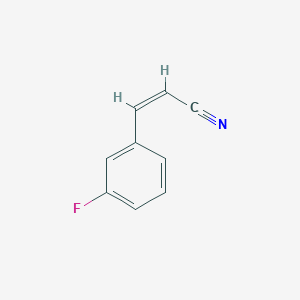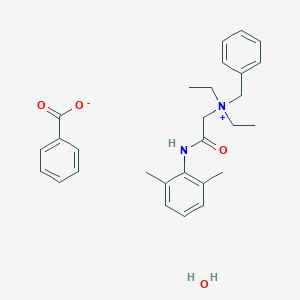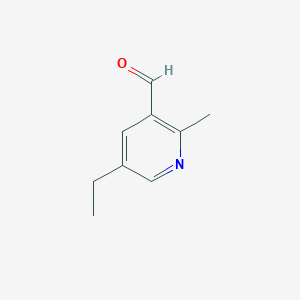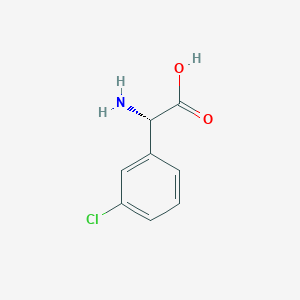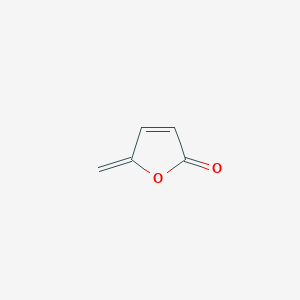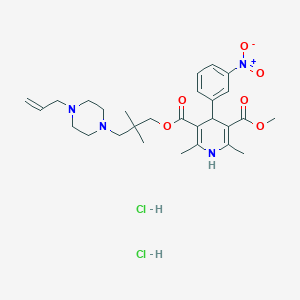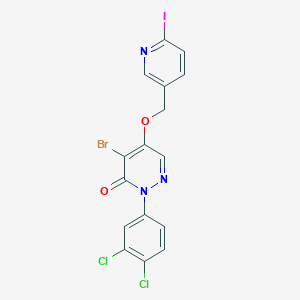
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-viral effects.
生化和生理效应
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells, which leads to its anti-tumor effects. Additionally, it has been found to inhibit the replication of certain viruses, which leads to its anti-viral effects.
实验室实验的优点和局限性
One of the main advantages of using 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- in lab experiments is its potential to be used as a multi-functional compound with various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for the study of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research can be conducted on its potential use as a catalyst in industry.
合成方法
The synthesis of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves the reaction of 3,4-dichloroaniline with 6-iodo-3-pyridinemethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-bromo-2-hydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to obtain the final product.
科学研究应用
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of industry, it has been studied for its potential use as a catalyst.
属性
CAS 编号 |
122322-26-3 |
|---|---|
产品名称 |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- |
分子式 |
C16H9BrCl2IN3O2 |
分子量 |
553 g/mol |
IUPAC 名称 |
4-bromo-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl2IN3O2/c17-15-13(25-8-9-1-4-14(20)21-6-9)7-22-23(16(15)24)10-2-3-11(18)12(19)5-10/h1-7H,8H2 |
InChI 键 |
PJOGFCJTCZUVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
其他 CAS 编号 |
122322-26-3 |
同义词 |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridi nyl)methoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



